molecular formula C16H14Cl3N3O4 B11947087 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

Cat. No.: B11947087
M. Wt: 418.7 g/mol
InChI Key: GDTSRVFYAOKCIP-UHFFFAOYSA-N
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Description

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula C16H14Cl3N3O4. This compound is characterized by the presence of nitro, trichloro, and methoxyanilino groups attached to a benzamide core. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide typically involves a multi-step process:

    Chlorination: The trichloroethyl group is introduced via chlorination, often using thionyl chloride or phosphorus trichloride.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 2-methoxyaniline under controlled conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

    Reduction: 2-amino-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 2-methoxyaniline.

Scientific Research Applications

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide
  • 2-nitro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide

Uniqueness

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is unique due to the presence of the methoxyanilino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.

Properties

Molecular Formula

C16H14Cl3N3O4

Molecular Weight

418.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O4/c1-26-13-9-5-3-7-11(13)20-15(16(17,18)19)21-14(23)10-6-2-4-8-12(10)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

GDTSRVFYAOKCIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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